6,8-Dihydroxy-2-methylmercaptopurine is a metabolite of 6-mercaptopurine, a well-known purine antimetabolite used in the treatment of acute lymphoblastic leukemia (ALL) and other malignancies. The parent compound, 6-mercaptopurine, and its derivatives, including 6-methylmercaptopurine ribonucleoside (6-MMPR), have been extensively studied for their therapeutic effects and mechanisms of action in various cancer cell types. These compounds have been shown to interfere with purine metabolism, leading to inhibition of cell proliferation and induction of cell death in malignant cells12345678910.
6-Mercaptopurine and its derivatives have been primarily used in the treatment of leukemia and other malignancies. Clinical evaluations have shown that 6-mercaptopurine can induce remissions in children with acute leukemia and, to a lesser extent, in adults with both acute and chronic myelocytic leukemia10. The combination of 6-MP with 6-MMPR has been found to be particularly effective against lymphoma cells, both in culture and in vivo, suggesting a potential for combination chemotherapy9.
The metabolism of 6-mercaptopurine has been studied to understand its catabolic pathways. The identification of 6-methylmercapto-8-hydroxypurine as a major metabolite during high-dose infusions of 6-mercaptopurine indicates an alternative catabolic pathway apart from its conversion into thiouric acid6. This understanding is crucial for optimizing dosing regimens and minimizing toxicity.
Research into the biochemical mechanisms of 6-mercaptopurine and its analogs has revealed their impact on purine biosynthesis de novo and the methylation state of cells. For instance, 6-MP and methylmercaptopurine ribonucleoside (Me-MPR) decrease S-adenosylmethionine synthesis, which could lead to altered methylation of macromolecules like DNA and RNA, affecting cellular processes and contributing to cytotoxicity7.
The compound is derived from mercaptopurine, a well-known medication used in the treatment of acute lymphoblastic leukemia. The IUPAC name for 6,8-dihydroxy-2-methylmercaptopurine is 2-methylsulfanyl-7,9-dihydro-1H-purine-6,8-dione, and it has the CAS number 14443-37-9 . It is classified under purine analogs and antimetabolites, which are compounds that interfere with nucleic acid synthesis by mimicking natural substrates.
The synthesis of 6,8-dihydroxy-2-methylmercaptopurine can be achieved through several methods involving modifications of mercaptopurine. One common approach involves:
Technical parameters such as reaction time and concentration of reagents are critical for optimizing yield and purity. The product can be purified using crystallization techniques or chromatography .
The molecular structure of 6,8-dihydroxy-2-methylmercaptopurine features a purine ring with two hydroxyl groups at the 6 and 8 positions and a methylthio group at position 2. The structural formula can be represented as follows:
6,8-Dihydroxy-2-methylmercaptopurine participates in various chemical reactions:
The reactions often require specific conditions:
The mechanism of action of 6,8-dihydroxy-2-methylmercaptopurine primarily involves its role as an inhibitor of purine metabolism:
It primarily targets hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), an enzyme crucial for purine salvage pathways.
As an analogue of adenine and hypoxanthine, it competes with these natural substrates for binding to HGPRTase, leading to decreased synthesis of nucleotides necessary for DNA and RNA replication.
This compound disrupts the purine salvage pathway by inhibiting nucleic acid synthesis, ultimately leading to cell death—an important mechanism in cancer therapy .
6,8-Dihydroxy-2-methylmercaptopurine has several significant scientific applications:
This compound's unique properties position it as a valuable tool in both clinical and research settings, contributing to advancements in cancer treatment strategies and our understanding of metabolic diseases.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: